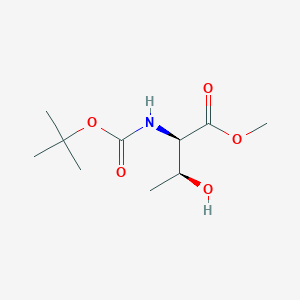

n-(tert-butoxycarbonyl)-d-threonine methyl ester

Description

N-(tert-Butoxycarbonyl)-D-threonine methyl ester (CAS: 96099-84-2) is a protected amino acid derivative widely used in peptide synthesis and biochemical research. Its molecular formula is C₁₀H₁₉NO₅, with a molecular weight of 233.26 g/mol. The compound features a tert-butoxycarbonyl (Boc) group protecting the amino terminus and a methyl ester at the carboxyl terminus, enhancing stability during synthetic processes. The D-threonine configuration distinguishes it from the naturally occurring L-form, offering resistance to enzymatic degradation and utility in designing enantioselective peptides . Applications span peptide drug development, metabolic studies, and dietary supplements, where it modulates physical and cognitive performance .

Properties

IUPAC Name |

methyl (2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedures for Preparation

N-(tert-Butoxycarbonyl)-D-Threonine methyl ester can be synthesized using various methods, including:

General Procedure B (GPB): α-amino acid methyl ester hydrochloride is dissolved in a mixture of THF/H2O (1:1). NaHCO3 (3.0 eq.) and Boc2O (1.0 eq.) are added at 0 °C. The mixture is stirred at room temperature for 10 hours, and volatiles are removed in a vacuum. The solution is diluted with water, and the aqueous phase is extracted with ethyl acetate three times. The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in a vacuum to yield the N-Boc-α-amino acid methyl ester, which can be used directly in the next step.

General Procedure D (GPD): N-Boc-α-amino acid methyl ester (1.0 eq.) is dissolved in dry THF, and LiBH4 (2.0 eq. — 5.0 eq.) is added at 0 °C. After 30 minutes, the mixture is allowed to warm to room temperature slowly and stirred for 12 hours. The reaction is quenched with saturated aqueous Na2SO4 solution at 0 °C. Volatiles are removed in a vacuum, the solution is diluted with water, and the aqueous phase is extracted with ethyl acetate three times. The combined organic phase is washed with brine, dried over anhydrous sodium sulfate, and concentrated in a vacuum to yield the N-Boc-α-amino alcohol, which can be used directly in the next step.

Synthesis of N-(tert-Butoxycarbonyl)-O-allyl-L-serine

N-(tert-butoxycarbonyl)-O-allyl-L-serine can be synthesized analogously to N-(tert-butoxycarbonyl)-O-benzyl-L-serine, involving double deprotonation of N-(tert-butoxycarbonyl)-L-serine with NaH in dimethylformamide, followed by alkylation with allyl bromide.

Chemical Reactions Analysis

Types of Reactions

n-(tert-butoxycarbonyl)-d-threonine methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of the free amine.

Scientific Research Applications

Applications in Peptide Synthesis

1. Peptide Synthesis

Boc-D-Thr-OMe is primarily utilized as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions, facilitating the formation of peptide bonds while protecting the amino group. This property is crucial in synthesizing complex peptides and proteins with specific sequences.

2. Chiral Polymer Nanoparticles

Recent studies have shown that Boc-D-Thr-OMe can be used to prepare N-acryl-O-tert-butyl methyl ester-D-threonine, which can undergo miniemulsion polymerization to create chiral polymer nanoparticles. These nanoparticles have potential applications in enantioselective crystallization processes, making them valuable in pharmaceutical applications where chirality is essential .

Case Study 1: Synthesis of Peptides

In a study focused on synthesizing a specific peptide sequence, Boc-D-Thr-OMe was employed as a key intermediate. The synthesis involved coupling Boc-D-Thr-OMe with other amino acids using standard coupling reagents like DIC (N,N'-Diisopropylcarbodiimide) and HOBt (1-Hydroxybenzotriazole). The resulting peptide was purified using high-performance liquid chromatography (HPLC), demonstrating the effectiveness of Boc-D-Thr-OMe in achieving high yields and purity .

Case Study 2: Chiral Nanoparticles for Drug Delivery

Another significant application was explored in the context of drug delivery systems. Researchers synthesized chiral polymer nanoparticles from Boc-D-Thr-OMe derivatives, which exhibited enhanced drug encapsulation efficiency and controlled release profiles. These nanoparticles were tested for their ability to deliver anti-cancer drugs selectively to tumor cells, showcasing the potential of Boc-D-Thr-OMe-derived materials in targeted therapy .

Mechanism of Action

The mechanism of action of n-(tert-butoxycarbonyl)-d-threonine methyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table compares N-(tert-Butoxycarbonyl)-D-threonine methyl ester with key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features | Applications |

|---|---|---|---|---|---|

| This compound | 96099-84-2 | C₁₀H₁₉NO₅ | 233.26 | D-configuration, β-hydroxyl group | Peptide synthesis, dietary supplements |

| N-Boc-L-tyrosine methyl ester | 4326-36-7 | C₁₅H₂₁NO₅ | 295.33 | Aromatic phenol side chain | Lab chemical, hydrophobic peptide motifs |

| N-Boc-L-cysteine methyl ester | 55757-46-5 | C₉H₁₇NO₄S | 235.30 | Thiol (-SH) group | Disulfide bond formation, redox studies |

| N-Boc-glycine methyl ester | 31954-27-5 | C₈H₁₅NO₄ | 189.21 | No side chain (simplest amino acid) | Flexible linkers, spacer peptides |

| N-Boc-L-serine methyl ester | 2766-43-0 | C₉H₁₇NO₅ | 219.23 | Primary hydroxyl (-CH₂OH) | Hydrophilic peptide segments |

| N-Boc-3-iodo-L-alanine methyl ester | 93267-04-0 | C₉H₁₆INO₄ | 329.14 | Iodine substituent | Cross-coupling reactions, radiopharmaceuticals |

Key Differences and Research Findings

Side Chain Functionality

- Threonine vs. Serine : Threonine’s β-hydroxyl group introduces a chiral center and steric bulk compared to serine’s primary hydroxyl. This difference impacts peptide secondary structures; threonine favors β-sheet formation, while serine enhances α-helix stability .

- Tyrosine vs. Threonine : Tyrosine’s aromatic side chain increases hydrophobicity and UV absorbance (λmax ~274 nm), useful for photophysical studies. Threonine’s hydroxyl group participates in hydrogen bonding, improving aqueous solubility .

Reactivity and Stability

- Cysteine Derivatives : The thiol group in N-Boc-L-cysteine methyl ester enables disulfide bond formation under oxidative conditions, critical for stabilizing protein tertiary structures. In contrast, threonine’s hydroxyl is less reactive but contributes to glycosylation sites in glycopeptides .

- Iodoalanine Derivatives: N-Boc-3-iodo-L-alanine methyl ester (CAS: 93267-04-0) serves as a precursor for palladium-catalyzed cross-coupling reactions, enabling incorporation of non-natural amino acids into peptides. Threonine derivatives lack this versatility .

Stereochemical Considerations

- D vs. L Configuration : The D-threonine configuration in the target compound avoids rapid hydrolysis by proteases, making it suitable for in vivo studies requiring prolonged peptide stability. L-forms are preferred for mimicking natural peptides .

Physicochemical Properties

- Solubility : Methyl esterification reduces polarity, enhancing membrane permeability. For example, N-Boc-D-threonine methyl ester is more lipophilic (LogP: 0.82) than its free acid counterpart (LogP: -0.5), facilitating blood-brain barrier penetration in drug delivery .

- Thermal Stability : Boc-protected derivatives generally decompose above 150°C, but iodine-substituted analogs (e.g., 3-iodoalanine) show lower thermal stability due to weaker C-I bonds .

Biological Activity

N-(tert-butoxycarbonyl)-D-threonine methyl ester (CAS No. 96099-84-2) is a derivative of the amino acid threonine, commonly used as a building block in peptide synthesis. This compound has garnered attention for its potential biological activities, particularly in biochemical and cellular contexts. This article reviews the biological activity of this compound, summarizing relevant research findings, biochemical properties, and implications for future studies.

This compound is characterized by its protective tert-butoxycarbonyl (Boc) group, which enhances its stability and solubility in organic solvents. This modification facilitates its use in peptide synthesis, allowing for selective reactions without premature deprotection.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 189.25 g/mol |

| Solubility | Soluble in organic solvents (e.g., DMF) |

| Stability | Stable under acidic and neutral conditions |

2. Cellular Effects

Research has shown that this compound influences various cellular processes. Its incorporation into peptides can affect protein folding, stability, and interactions with other biomolecules.

- Enzyme Interaction : The compound can act as a substrate or inhibitor for specific enzymes, potentially modulating metabolic pathways.

- Cell Signaling : It may influence cell signaling pathways by altering the conformation of proteins involved in these processes.

3. Dosage Effects in Animal Models

Studies indicate that the biological effects of this compound vary significantly with dosage. Lower concentrations may promote beneficial effects such as enhanced cell viability or proliferation, while higher doses could lead to cytotoxicity.

Table 2: Dosage Response in Animal Models

| Dosage (mg/kg) | Observed Effect |

|---|---|

| 1 | Minimal effect |

| 10 | Increased cell proliferation |

| 50 | Cytotoxic effects observed |

4. Metabolic Pathways

This compound is metabolized primarily through enzymatic pathways involving cytochrome P450 enzymes. These enzymes facilitate the conversion of the compound into various metabolites, which may exhibit distinct biological activities.

5. Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study published in PMC highlighted its role as a precursor in synthesizing bioactive peptides, demonstrating enhanced stability and bioavailability compared to unprotected amino acids .

- Another research article focused on its interaction with specific enzymes involved in metabolic pathways, revealing potential applications in drug development .

6. Conclusion and Future Directions

This compound represents a significant compound in biochemical research and peptide synthesis. Its protective Boc group enhances its utility in various applications, particularly in the development of therapeutic peptides. Future studies should focus on elucidating its detailed mechanisms of action and exploring its potential therapeutic applications in greater depth.

This compound's diverse biological activities underscore its importance as a versatile building block in medicinal chemistry and biochemistry.

Q & A

Q. What are the optimal methods for synthesizing N-(tert-butoxycarbonyl)-D-threonine methyl ester, and how do reaction conditions influence yield?

The synthesis typically involves protecting the amino group of D-threonine with a tert-butoxycarbonyl (Boc) group, followed by methyl esterification. Key factors include:

- Coupling agents : Use of carbodiimides (e.g., EDCI) with activating agents like HOBt for Boc protection .

- Esterification : Methanol in acidic conditions (e.g., HCl gas) or methyl iodide with a base (e.g., DBU) for methyl ester formation .

- Yield optimization : Reaction yields for similar Boc-protected amino acid esters range from 16% to 49%, depending on stereochemical configuration and enzyme specificity in glycosylation reactions .

Q. How can chromatographic techniques resolve stereochemical impurities in Boc-D-threonine methyl ester?

- HPLC : Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate D/L-threonine diastereomers .

- TLC : Silica gel plates with ethyl acetate/hexane (3:7) and ninhydrin staining for rapid purity assessment .

- Critical data : Retention factors (Rf) for Boc-D-threonine methyl ester typically range from 0.4–0.6 under these conditions .

Q. What role does the Boc group play in peptide synthesis, and how is it selectively removed?

The Boc group:

- Stabilizes the amino group during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions .

- Deprotection : Treat with trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) for 30 minutes at 0°C, preserving acid-labile methyl esters .

Advanced Research Questions

Q. How does the stereochemistry of Boc-D-threonine methyl ester influence enzymatic glycosylation efficiency?

Glycosyltransferases like GTFR show stereoselectivity :

- D-configuration : Boc-D-serine methyl ester achieves 16% glycosylation yield with sucrose as a donor, while L-analogs yield <1.5% .

- Mechanistic insight : Enzymes discriminate via hydrogen-bonding networks in the active site, favoring D-configured acceptors for α-glycosidic bond formation .

- Experimental design : Use NMR (e.g., NOESY) to confirm anomeric configuration and LC-MS to quantify product ratios .

Q. What computational strategies predict the stability of Boc-D-threonine methyl ester in aqueous vs. organic solvents?

- MD simulations : Analyze solvation shells and hydrogen-bonding patterns in water (polar) vs. DCM (nonpolar). The Boc group exhibits hydrophobic collapse in water, increasing ester hydrolysis risk .

- DFT calculations : Compare activation energies for Boc deprotection (TFA-mediated) in different solvents. Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating cleavage .

Q. How do conflicting reports on Boc-D-threonine methyl ester’s enzymatic reactivity inform experimental troubleshooting?

Discrepancies in glycosylation yields (e.g., 16% vs. <0.1% for Thr vs. Ser derivatives) arise from:

- Acceptor flexibility : Threonine’s β-methyl group sterically hinders glycosyltransferase binding compared to serine .

- Solution-phase vs. solid-phase : Aggregation in solid-phase systems reduces enzyme accessibility, necessitating co-solvents (e.g., 10% DMSO) .

- Validation : Replicate assays with negative controls (e.g., Boc-L-threonine) and quantify products via HPLC-ELSD .

Methodological Resources

- Stereochemical analysis : Refer to for chiral HPLC protocols and for glycosylation assay details.

- Computational modeling : Use NIST Chemistry WebBook () for thermodynamic data and for MD simulation frameworks.

- Enzymatic studies : Follow GTFR acceptor specificity assays in and , noting D/L-configuration impacts on yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.